molecular formula C18H19NO5 B4904997 [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate

[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate

Cat. No.: B4904997
M. Wt: 329.3 g/mol
InChI Key: SIYGLLHGMYJEGM-UHFFFAOYSA-N
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Description

[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with morpholine under controlled conditions. The reaction is carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring. The product is then isolated by precipitation in crushed ice and purified by recrystallization from absolute ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate is unique due to its specific chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-16(20)23-14-9-13(11-19-4-6-22-7-5-19)18-15(10-14)12(2)8-17(21)24-18/h3,8-10H,1,4-7,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGLLHGMYJEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C=C(C=C12)OC(=O)C=C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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